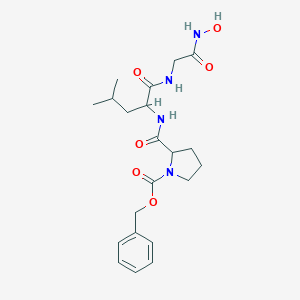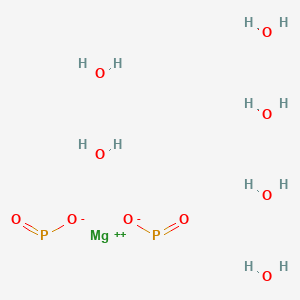
Magnesium hypophosphite 6-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium hypophosphite 6-hydrate, also known as magnesium phosphinate hexahydrate, is an inorganic compound with the chemical formula Mg(H₂PO₂)₂·6H₂O. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as a reducing agent and catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Magnesium hypophosphite 6-hydrate is a chemical compound that is used to produce polymeric matrices . It primarily targets hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These then react with calcium stearate to form the desired polymer .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These products then react with calcium stearate to form the desired polymer .
Biochemical Pathways
Magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
It is known that magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . In humans, less than 1% of total body magnesium is found in serum and red blood cells . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .
Result of Action
The result of the action of this compound is the formation of a desired polymer when it reacts with hydrochloric acid, a hydroxyl group, and calcium stearate . This polymer formation is a key aspect of its use in producing polymeric matrices .
Action Environment
The action of this compound is influenced by environmental factors. It has been shown to be stable in the presence of water vapor and metal hydroxides . It should be stored at a temperature between 10°c and 25°c . It is also important to note that it gradually loses its crystalline water when exposed to air .
Biochemical Analysis
. . .
Biochemical Properties
Magnesium hypophosphite 6-hydrate plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a reducing agent in organic synthesis reactions
Cellular Effects
Magnesium, a component of this compound, is known to play a pivotal role in diverse immune responses by participating in multiple mechanisms . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .
Molecular Mechanism
It is known to act as a reducing agent in chemical reactions
Temporal Effects in Laboratory Settings
This compound is stable in the presence of water vapor and metal hydroxides . Over time, it gradually loses its crystalline water when exposed to air
Metabolic Pathways
Magnesium, a component of this compound, is known to be involved in more than 300 enzymatic reactions, including those related to the transfer of phosphate groups, all reactions that require ATP, and every step related to the replication and transcription of DNA and the translation of mRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium hypophosphite 6-hydrate can be synthesized through the reaction of magnesium salts with hypophosphorous acid. One common method involves gradually adding hypophosphorous acid to a solution containing magnesium hydroxide. The reaction is typically carried out under stirring and heating conditions to facilitate the formation of the desired product. The resulting precipitate is then separated by centrifugation, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium hypophosphite 6-hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized by oxygen to form magnesium phosphate.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Organic substrates in the presence of this compound as a reducing agent.
Substitution: Various nucleophiles or electrophiles depending on the desired reaction.
Major Products Formed
Oxidation: Magnesium phosphate.
Reduction: Reduced organic compounds.
Substitution: Substituted organic or inorganic compounds.
Scientific Research Applications
Magnesium hypophosphite 6-hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and catalyst in organic synthesis.
Biology: Investigated for its potential in drug delivery systems and protein adsorption.
Medicine: Explored for its biocompatibility and biodegradability in biomedical applications.
Industry: Utilized as an additive in rubber compounds and polymeric matrices
Comparison with Similar Compounds
Similar Compounds
- Aluminum hypophosphite (Al(H₂PO₂)₃)
- Cerium hypophosphite (Ce(H₂PO₂)₃)
- Calcium hypophosphite (Ca(H₂PO₂)₂)
Uniqueness
Magnesium hypophosphite 6-hydrate is unique due to its high solubility in water and its ability to act as a reducing agent in a wide range of chemical reactions. Compared to other hypophosphite compounds, it offers better biocompatibility and biodegradability, making it suitable for biomedical applications .
Properties
InChI |
InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZZKPVVDQKDC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12MgO10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

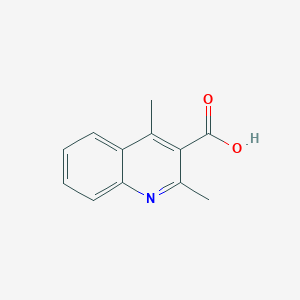
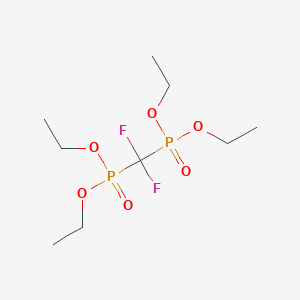
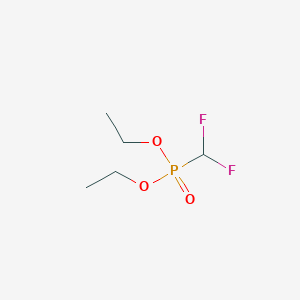

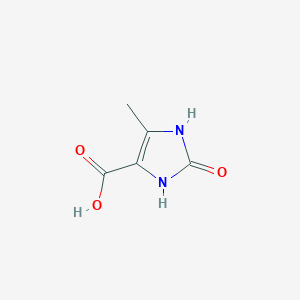
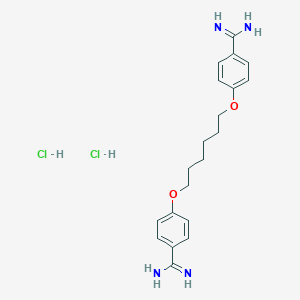
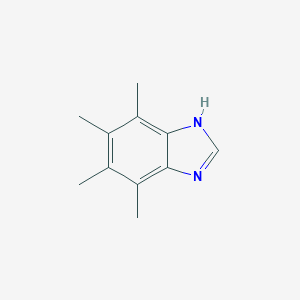
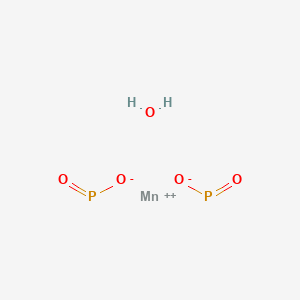


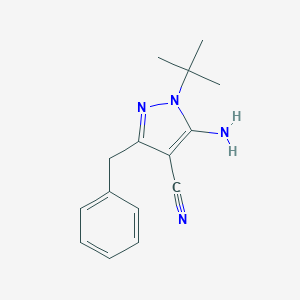
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
